1,3-Dioxolan-2-one-d4 (CAS: 362049-63-6), commonly known as ethylene carbonate-d4 (EC-d4), is a fully deuterated cyclic carbonate utilized as a specialized polar aprotic solvent and internal standard. Maintaining the high dielectric constant, low volatility, and robust lithium-salt solvating ability of its non-deuterated counterpart, EC-d4 is synthesized with ≥98-99 atom % D isotopic enrichment [1]. This isotopic substitution fundamentally alters the molecule's nuclear and vibrational signatures while preserving its electrochemical behavior. Consequently, it is a critical procurement item for advanced battery diagnostics, serving as a high-contrast or 'silent' baseline solvent in nuclear magnetic resonance (NMR) spectroscopy, neutron reflectometry, and kinetic isotope effect (KIE) studies where standard hydrogenous solvents would obscure analytical targets .
Substituting 1,3-Dioxolan-2-one-d4 with standard, non-deuterated ethylene carbonate (CAS: 96-49-1) critically compromises high-resolution electrochemical diagnostics. In neutron imaging and reflectometry, the protium (1H) in standard EC possesses a negative coherent scattering length (-3.74 fm) and a massive incoherent scattering cross-section, which severely attenuates the neutron beam and renders the electrolyte layer opaque, masking crucial phenomena like lithium plating [1]. Similarly, in 1H NMR analysis of degraded electrolytes, standard EC produces an overwhelming solvent peak (~4.5 ppm) that completely obscures trace signals from soluble Solid Electrolyte Interphase (SEI) degradation products. For mass spectrometry (DEMS) gas evolution studies, standard EC generates H2 and C2H4, making it impossible to distinguish solvent breakdown from the degradation of hydrogenous binders, trace moisture, or co-solvents. Procurement of the d4-isotopologue is therefore mandatory to achieve the nuclear contrast and spectral silence required for definitive mechanistic profiling.
In operando neutron imaging requires high beam transmission to visualize internal battery structures. Standard EC contains 1H, which causes severe incoherent neutron scattering and beam attenuation. Replacing it with 1,3-Dioxolan-2-one-d4 substitutes 1H with Deuterium (D), which has a positive coherent scattering length (+6.67 fm) and minimal incoherent scattering. Studies using a 1.2 M LiPF6 electrolyte in a 3:7 ratio of EC-d4 to DMC-d6 demonstrate that this deuterated formulation drastically reduces neutron attenuation compared to the hydrogenous baseline [1]. This isotopic substitution shifts the electrolyte from being neutron-opaque to highly transparent, enabling clear in situ 3D visualization of lithium plating and dead lithium accumulation at the graphite-separator interface [2].
| Evidence Dimension | Neutron beam attenuation and coherent scattering length |
| Target Compound Data | EC-d4 (Deuterium coherent scattering length = +6.67 fm, low incoherent scattering) |
| Comparator Or Baseline | Standard EC (Protium coherent scattering length = -3.74 fm, high incoherent scattering) |
| Quantified Difference | Shifts electrolyte scattering profile from negative to positive SLD, enabling full neutron transmission through the cell |
| Conditions | In operando neutron tomography and reflectometry of Li-ion coin cells using 1.2 M LiPF6 in EC/DMC blends |
Procuring EC-d4 is essential for non-destructive, 3D neutron-based failure analysis of battery cells, as standard EC renders the cell opaque to the beam.
Identifying trace degradation products in aged lithium-ion battery electrolytes relies heavily on 1H NMR spectroscopy. When standard ethylene carbonate is used, it produces a massive, broad singlet at approximately 4.5 ppm that dominates the spectrum and suppresses the signals of low-concentration SEI fragments. 1,3-Dioxolan-2-one-d4, enriched to ≥98 atom % D, provides near-total suppression of this solvent proton signal [1]. By utilizing EC-d4, researchers can achieve a virtually silent background in the 1H NMR spectrum, allowing for the quantitative integration of trace oligomeric carbonates, alkoxides, and other degradation species without the need for complex and artifact-prone solvent suppression pulse sequences.
| Evidence Dimension | 1H NMR solvent peak intensity |
| Target Compound Data | EC-d4 (≥98 atom % D) yields negligible 1H signal |
| Comparator Or Baseline | Standard EC yields a massive, saturating singlet at ~4.5 ppm |
| Quantified Difference | ≥98% reduction in solvent 1H NMR background signal |
| Conditions | Post-mortem 1H NMR analysis of extracted battery electrolytes |
Buyers must select EC-d4 to accurately quantify trace electrolyte degradation mechanisms without analytical interference from the bulk solvent.
During the initial formation cycles of lithium-ion batteries, gas evolution (e.g., hydrogen, ethylene) occurs as the SEI forms. Determining the exact molecular origin of these gases is impossible with standard EC, as H2 (m/z 2) and C2H4 (m/z 28) could originate from the solvent, trace moisture, or polymer binders. By formulating the electrolyte with 1,3-Dioxolan-2-one-d4, the solvent-derived degradation gases are isotopically shifted to D2 (m/z 4) and C2D4 (m/z 32)[1]. This quantitative mass-to-charge shift provides an unambiguous tracer, proving definitively which gaseous byproducts are generated by the electrochemical reduction of the cyclic carbonate versus other cell components.
| Evidence Dimension | Mass-to-charge (m/z) ratio of evolved degradation gases |
| Target Compound Data | EC-d4 yields D2 (m/z 4) and C2D4 (m/z 32) |
| Comparator Or Baseline | Standard EC yields H2 (m/z 2) and C2H4 (m/z 28) |
| Quantified Difference | +2 to +4 amu shift in mass spectrometry peaks for solvent-derived gases |
| Conditions | Differential Electrochemical Mass Spectrometry (DEMS) during initial battery charge/discharge cycles |
Procurement of EC-d4 enables precise mechanistic mapping of SEI formation, which is critical for developing and validating new electrolyte additives.
1,3-Dioxolan-2-one-d4 is the required cyclic carbonate solvent for formulating 'neutron-friendly' electrolytes. Because it eliminates the severe neutron beam attenuation caused by protium, EC-d4 enables researchers to perform in situ 3D neutron imaging of coin cells. This is specifically applied to visualize lithium plating, dead lithium accumulation, and spatial heterogeneities at the graphite-separator interface during extreme fast charging (XFC) protocols [1].
In post-mortem battery analysis, EC-d4 is utilized to extract and analyze the electrolyte without introducing a massive solvent background peak. This scenario is critical for R&D teams quantifying trace soluble Solid Electrolyte Interphase (SEI) components, such as lithium alkyl carbonates or oligomers, where standard EC would completely mask the target 1H NMR signals [2].
For battery chemists designing new SEI-forming additives, EC-d4 is used as an isotopic tracer in Differential Electrochemical Mass Spectrometry (DEMS). By shifting the mass of solvent-derived gases (e.g., D2 instead of H2), researchers can definitively separate solvent reduction pathways from the degradation of hydrogenous binders or the electrolysis of trace moisture during the critical first formation cycles [2].